molecular formula C24H30N2O4 B268979 N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide

N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide

Numéro de catalogue B268979
Poids moléculaire: 410.5 g/mol
Clé InChI: QHJKUEZPSVBAHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide is a synthetic compound that belongs to the family of amides. It is commonly referred to as MBX-2982, and it has been studied for its potential use in the treatment of diabetes and obesity. The compound is known to interact with the G-protein coupled receptor GPR119, which is involved in glucose homeostasis and energy metabolism.

Mécanisme D'action

MBX-2982 is a selective agonist of GPR119, which is expressed in pancreatic beta cells, intestinal enteroendocrine cells, and adipose tissue. Activation of GPR119 leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce blood glucose levels. In addition, GPR119 activation leads to the release of peptide YY (PYY) and glucagon-like peptide-2 (GLP-2), which reduce food intake and improve gut health.
Biochemical and Physiological Effects:
MBX-2982 has been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes. The compound has also been shown to reduce food intake and body weight in animal models of obesity. In addition, MBX-2982 has been shown to improve gut health by increasing the release of PYY and GLP-2, which promote intestinal growth and reduce inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

MBX-2982 is a potent and selective agonist of GPR119, which makes it a valuable tool for studying the role of GPR119 in glucose homeostasis and energy metabolism. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, MBX-2982 has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on MBX-2982. One area of interest is the potential use of the compound in the treatment of diabetes and obesity. Preclinical studies have shown promising results, but further studies are needed to determine whether MBX-2982 is safe and effective in humans. Another area of interest is the role of GPR119 in other physiological processes, such as inflammation and cardiovascular function. Finally, there is a need for the development of more potent and selective GPR119 agonists, which could lead to the development of new therapies for diabetes and obesity.

Méthodes De Synthèse

The synthesis of MBX-2982 involves a multi-step process that starts with the reaction of 4-methoxybenzylamine with cyclohexanone to form N-(4-methoxybenzyl)cyclohexanone. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form N-(4-methoxybenzyl)cyclohexane-1,4-dicarboximide. Finally, the compound is deprotected using hydrogenation to yield N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide.

Applications De Recherche Scientifique

MBX-2982 has been studied for its potential use in the treatment of diabetes and obesity. The compound has been shown to activate GPR119, which is involved in the regulation of glucose homeostasis and energy metabolism. Activation of GPR119 leads to the release of incretin hormones, which stimulate insulin secretion and reduce blood glucose levels. In addition, MBX-2982 has been shown to reduce food intake and body weight in animal models of obesity.

Propriétés

Nom du produit

N,N'-bis(4-methoxybenzyl)cyclohexane-1,4-dicarboxamide

Formule moléculaire

C24H30N2O4

Poids moléculaire

410.5 g/mol

Nom IUPAC

1-N,4-N-bis[(4-methoxyphenyl)methyl]cyclohexane-1,4-dicarboxamide

InChI

InChI=1S/C24H30N2O4/c1-29-21-11-3-17(4-12-21)15-25-23(27)19-7-9-20(10-8-19)24(28)26-16-18-5-13-22(30-2)14-6-18/h3-6,11-14,19-20H,7-10,15-16H2,1-2H3,(H,25,27)(H,26,28)

Clé InChI

QHJKUEZPSVBAHS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC

SMILES canonique

COC1=CC=C(C=C1)CNC(=O)C2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.